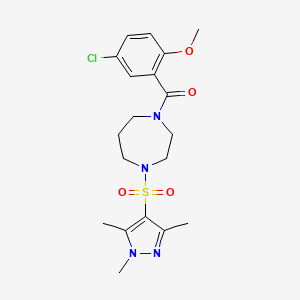
(5-chloro-2-methoxyphenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-chloro-2-methoxyphenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C19H25ClN4O4S and its molecular weight is 440.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (5-chloro-2-methoxyphenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a sulfonamide-based hybrid compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- 5-chloro-2-methoxyphenyl : This moiety contributes to the compound's hydrophobic characteristics and may influence its interaction with biological targets.
- 1,3,5-trimethyl-1H-pyrazol-4-yl : This part of the molecule is known for its role in modulating various biological activities, particularly in relation to enzyme inhibition.
- 1,4-diazepan-1-yl : A structural feature that may enhance the compound's pharmacokinetic properties.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| 5-chloro-2-methoxyphenyl | Aromatic ring with chlorine and methoxy groups |
| 1,3,5-trimethyl-1H-pyrazol-4-yl | Pyrazole ring that may affect biological interactions |
| 1,4-diazepan-1-yl | Seven-membered nitrogen-containing ring |
Research indicates that compounds similar to this hybrid often exhibit a range of biological activities through several mechanisms:
- Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors of various enzymes, including carbonic anhydrase and certain proteases.
- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties. The presence of the pyrazole ring may enhance this activity by interacting with bacterial enzymes.
- Cytotoxicity : Some studies have shown that similar compounds can induce apoptosis in cancer cell lines.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of sulfonamide-based compounds against common pathogens. The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like chloramphenicol .
Case Study 2: Anticancer Properties
In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, suggesting potential for development as an anticancer agent .
Table 2: Summary of Biological Activities
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
This compound is primarily investigated for its pharmacological properties, particularly as a therapeutic agent in several disorders:
A. Metabolic Syndrome Treatment
Research indicates that compounds similar to (5-chloro-2-methoxyphenyl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone can inhibit enzymes associated with metabolic syndrome. Specifically, they target 11β-hydroxysteroid dehydrogenase type 1 , which plays a crucial role in cortisol metabolism. Inhibition of this enzyme can ameliorate conditions such as:
- Type 2 Diabetes
- Obesity
- Hypertension
These conditions are often interconnected and contribute to cardiovascular diseases. The ability of such compounds to modulate metabolic pathways makes them valuable in developing treatments for metabolic syndrome .
B. Central Nervous System Disorders
The compound's structure suggests potential neuropharmacological effects. It may be useful in addressing:
- Cognitive Impairment
- Alzheimer's Disease
Research has shown that similar compounds exhibit neuroprotective properties and can improve cognitive functions by modulating neurotransmitter systems . The inhibition of specific pathways involved in neurodegeneration presents a promising avenue for therapeutic intervention.
Mechanistic Insights
The mechanism of action for this compound involves:
- Enzyme Inhibition : Targeting specific enzymes related to cortisol metabolism.
- Receptor Modulation : Potential interaction with neurotransmitter receptors which could enhance cognitive function and neuroprotection.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound and its analogs:
Propiedades
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O4S/c1-13-18(14(2)22(3)21-13)29(26,27)24-9-5-8-23(10-11-24)19(25)16-12-15(20)6-7-17(16)28-4/h6-7,12H,5,8-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDYQHREJPEDNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













